(19S)-19-ethyl-19-hydroxy-3-oxido-17-oxa-13-aza-3-azoniapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Overview
Description
(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide is a complex organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its intricate fused ring system, which includes a pyrano and indolizino moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4s)-4-Ethyl-4-hydroxy-1h-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the fused ring system. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Various substitution reactions can introduce new functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxy or amino analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological systems.
Medicine: It has potential therapeutic applications, particularly in the treatment of certain cancers and other diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4s)-4-Ethyl-4-hydroxy-1h-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include modulation of signal transduction, interference with DNA replication, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(4S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3′,4′6,7]indolizino[1,2-b]quinolin-3,14(4H,12H)-dione: This compound shares a similar core structure but differs in the substitution pattern, leading to different properties and applications.
(S)-4-ethyl-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3,46,7]indolizino[1,2-b]quinolin-4-yl 2,2-dimethyl-4,7,14-trioxo-3-oxa-5,8,15-triazaheptadecan-17-oate: Another analog with variations in the functional groups, affecting its reactivity and biological activity.
Uniqueness
The uniqueness of (4s)-4-Ethyl-4-hydroxy-1h-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide lies in its specific substitution pattern and the resulting biological activity. Its ability to interact with particular molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-3-oxido-17-oxa-13-aza-3-azoniapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)22(17)26)9-21(16)18(23)13(14)10-27-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJFTZYHCMXUHG-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5[N+](=C4C3=C2)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5[N+](=C4C3=C2)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86639-48-7 | |
Record name | Camptothecin N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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